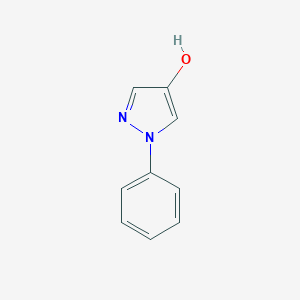

1-Phenyl-1H-pyrazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenylpyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAIIFXHEHLRVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339316 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-60-4 | |

| Record name | 4-Hydroxy-1-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1H-pyrazol-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Phenyl 1h Pyrazol 4 Ol

Pioneering Synthetic Routes for 1-Phenyl-1H-pyrazol-4-ol and its Core Pyrazole (B372694) Scaffold

The construction of the pyrazole ring is a fundamental aspect of the synthesis of this compound. Classical and modern methods have been developed to efficiently create this heterocyclic system.

Cyclization Reactions Involving Hydrazine (B178648) and Carbonyl Precursors

A primary and widely employed method for synthesizing the pyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-difunctional compound, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone. nih.gov The reaction of a substituted hydrazine with a β-ketoester is a classic example of the Knorr pyrazole synthesis, which can lead to the formation of pyrazolones, key precursors to hydroxylated pyrazoles.

Specifically, the synthesis of 1-aryl-3,4,5-substituted pyrazoles can be achieved with high regioselectivity and in good yields (59% to 98%) through the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with phenylhydrazine (B124118) is a well-established route to a pyrazolone (B3327878) intermediate, which can then be converted to the corresponding pyrazol-4-ol. The use of nano-ZnO as a catalyst has also been reported to facilitate the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol. mdpi.com

Another approach involves the reaction of α,β-unsaturated aldehydes with hydrazine, followed by a dehydrogenation step to yield the pyrazole. wikipedia.org Similarly, the condensation of α,β-ethylenic ketones with hydrazine derivatives initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com For example, the reaction of an α,β-ethylenic ketone with p-(4-(tert-butyl)phenyl)hydrazine in the presence of copper triflate and an ionic liquid catalyst leads to a pyrazoline, which is subsequently oxidized in situ to the 1,3,5-trisubstituted pyrazole. mdpi.com

Condensation Reactions for Pyrazole Ring Formation

Condensation reactions are central to pyrazole synthesis. The Knorr-type reaction, involving the condensation of 1,3-diketones with hydrazines, is a cornerstone of pyrazole preparation. wikipedia.org For example, the reaction between acetylacetone (B45752) and hydrazine yields 3,5-dimethylpyrazole. wikipedia.org

Multicomponent reactions (MCRs) offer an efficient pathway to substituted pyrazoles by combining three or more reactants in a single step. rsc.orgbeilstein-journals.org One such approach involves the three-component condensation of phenyl hydrazines, aldehydes, and malononitrile (B47326) in an aqueous medium using a catalyst to produce multisubstituted 5-amino pyrazoles. rsc.org Another MCR involves the reaction of aldehydes, ketones, and hydrazines under microwave irradiation to form pyrazolines, which are then oxidized to 1,3,5-trisubstituted pyrazoles. rsc.org

The formation of the pyrazole ring can also be achieved from other heterocyclic systems. For instance, pyranones can react with arylhydrazines to yield 5-substituted pyrazoles. nih.gov

Vilsmeier-Haack Formylation in 1H-Pyrazole Systems

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heterocyclic rings, including pyrazoles. researchgate.netresearchgate.net This reaction typically utilizes a Vilsmeier reagent, generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). researchgate.netdegres.eu The electrophilic iminium cation produced in this process reacts with the pyrazole ring, most commonly at the 4-position in 1-phenyl-1H-pyrazole systems, to yield the corresponding 4-carbaldehyde derivative. researchgate.net

This formylation is a crucial step in the synthesis of various functionalized pyrazoles. researchgate.net For example, 1-phenyl-1H-pyrazole-4-carbaldehydes have been synthesized using this method since 1957. researchgate.net Recent advancements have focused on developing more environmentally friendly and efficient procedures, such as using alternative solvents and energy sources like ultrasound and microwaves to accelerate the reaction. degres.eu The Vilsmeier-Haack reaction has been successfully employed to synthesize a series of 1-phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes from substituted phenylhydrazones. degres.eu It has also been used in the dual functionalization of pyrazole derivatives, achieving both formylation and chlorination in a single step. mdpi.com

Advanced Synthetic Strategies for Functionalization and Derivatization

Once the pyrazole core is established, further modifications can be introduced to create a diverse range of derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions for Ortho-Substituted Pyrazoles

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including functionalized pyrazoles. clockss.orgresearchgate.net These reactions allow for the direct introduction of aryl, heteroaryl, and other groups onto the pyrazole nucleus. clockss.org While C-N cross-coupling reactions have been developed for creating N-arylated imidazoles and pyrazoles, C-C bond-forming reactions are especially significant for creating ortho-substituted pyrazoles. mit.edu

An efficient route to ortho-substituted 1-phenyl-1H-pyrazole-4-carboxaldehydes and their corresponding ethanones starts from 1-phenyl-1H-pyrazol-3-ol. researchgate.netktu.edu The hydroxyl group is converted into a triflate, which then serves as a reactive handle for palladium-catalyzed cross-coupling reactions. researchgate.netktu.edu

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide or triflate, is a widely used and versatile method for forming carbon-carbon bonds. mdpi.comnih.gov This reaction has been successfully applied to the synthesis of various substituted pyrazoles. mdpi.comrsc.org

In the context of ortho-substituted pyrazoles, the Suzuki coupling can be used to introduce aryl or heteroaryl groups at the 3-position of the pyrazole ring. Starting from a 3-triflyloxy-1-phenyl-1H-pyrazole derivative, reaction with a boronic acid in the presence of a palladium catalyst and a base can yield the desired 3-substituted product. researchgate.netktu.edu The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good selectivity. mdpi.comarkat-usa.org Pyrazole-based ligands themselves have been developed and shown to be effective in promoting Suzuki coupling reactions. mdpi.comarkat-usa.org

The Suzuki coupling has also been employed for the synthesis of trifluoromethyl-substituted pyrazoles, which are of interest in medicinal and materials chemistry. psu.edu 3-(Trifluoromethyl)-pyrazolylboronic esters have been synthesized and successfully used in palladium-catalyzed cross-coupling reactions to produce heteroaryl-(trifluoromethyl)pyrazoles. psu.edu

Sonogashira Coupling Strategies

The Sonogashira coupling, a palladium-catalyzed reaction between a vinyl or aryl halide and a terminal alkyne, has been successfully applied to pyrazole derivatives. This reaction allows for the introduction of alkyne moieties, which are versatile handles for further transformations. researchgate.netktu.edu

For instance, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been utilized as precursors in Sonogashira-type cross-coupling reactions with various alkynes to produce 5-alkynyl-1H-pyrazole-4-carbaldehydes. researchgate.net These products can then undergo subsequent cyclization reactions. researchgate.net Similarly, pyrazole triflates, which can be prepared from the corresponding hydroxypyrazoles, have been shown to be effective substrates in Sonogashira couplings. researchgate.netktu.edu For example, the reaction of 4-acetyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate (B1224126) with phenylacetylene (B144264) under standard Sonogashira conditions [Pd(PPh3)2Cl2, CuI, triethylamine] yields the corresponding 3-(2-phenylethynyl)-1H-pyrazole derivative. researchgate.netktu.edu

A sequential Sonogashira coupling approach has also been developed for the synthesis of unsymmetrical aryl-heteroarylacetylenes, where a protected acetylene (B1199291) precursor is coupled first with an aryl halide and then with a pyrazolyl iodide. clockss.org

Table 1: Examples of Sonogashira Coupling Reactions with Pyrazole Derivatives

| Pyrazole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

| 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde | Various alkynes | Not specified | 5-Alkynyl-1H-pyrazole-4-carbaldehydes | Not specified | researchgate.net |

| 4-Acetyl-1-phenyl-1H-pyrazol-3-yl trifluoromethanesulfonate | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | [3-(2-Phenylethynyl)-1H-pyrazol-4-yl]ethanone | 65 | researchgate.netktu.edu |

| 3-Triflyloxy-1H-pyrazole-4-carbaldehyde | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 3-(2-Phenylethynyl)-1H-pyrazole-4-carbaldehyde | 70 | researchgate.netktu.edu |

| Pyrazolyl iodide | Phenylacetylene | Pd(PPh3)2Cl2, CuI, diisopropylamine | 1,3-Dimethyl-4-(phenylethynyl)-1H-pyrazole | Not specified | clockss.org |

Negishi and Stille Coupling Explorations

While Sonogashira and Suzuki couplings are more commonly reported for pyrazole functionalization, Negishi and Stille couplings also represent viable, though less explored, strategies. researchgate.netktu.edu The Negishi reaction, which involves the coupling of an organozinc compound with an organohalide or triflate, has been mentioned as a method for functionalizing pyrazole triflates. researchgate.netktu.edu The use of organozinc reagents is advantageous due to their high reactivity and functional group tolerance. acs.org

Stille couplings, which utilize organotin reagents, have also been noted for the functionalization of pyrazoles. researchgate.net However, concerns about the toxicity of tin compounds have led to a preference for other methods like Negishi and Suzuki couplings in many applications. acs.org The general applicability of these reactions to pyrazole systems highlights the potential for introducing a wide range of alkyl and aryl substituents. acs.orgresearchgate.net

Knoevenagel-Michael Tandem Reactions

The tandem Knoevenagel-Michael reaction is a highly efficient one-pot method for synthesizing 4,4'-(arylmethylene)bis(1H-pyrazol-5-ol) derivatives. researchgate.netresearchgate.net This reaction typically involves the condensation of an aromatic aldehyde with two equivalents of a pyrazolone, such as 3-methyl-1-phenyl-2-pyrazolin-5-one. researchgate.netresearchgate.net

The process begins with a Knoevenagel condensation between the aldehyde and one molecule of the pyrazolone to form an arylidenepyrazolone intermediate. rsc.org This is followed by a Michael addition of a second pyrazolone molecule to the intermediate, leading to the final bis-pyrazole product. rsc.org Various catalysts and reaction conditions have been explored to optimize this transformation, including the use of basic catalysts like piperidine (B6355638), as well as catalyst-free conditions in solvents like ethanol (B145695) or water. tandfonline.com Green chemistry approaches have also been developed, employing catalysts such as tetraethylammonium (B1195904) L-prolinate or carrying out the reaction under ultrasound irradiation. researchgate.net

Table 2: Knoevenagel-Michael Tandem Reactions for the Synthesis of Bis(pyrazol-5-ol)s

| Aldehyde | Pyrazolone | Catalyst/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | NaOAc, Ethanol, 80°C | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 91 | researchgate.net |

| Benzaldehyde | 3-Methyl-1-phenyl-2-pyrazolin-5-one | Catalyst-free, Ethanol, Reflux | 4,4'-(Phenylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | 98 | researchgate.net |

| Aryl aldehydes | 3-Methyl-1-phenyl-5-pyrazolone | Biosurfactant solution, RT | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | Good to excellent | rsc.org |

| Aryl aldehydes | Phenylhydrazine, Acetoacetate derivatives | N-bromo sulfonamide | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s | High | rsc.org |

Oxidative Aromatization Pathways of Pyrazolines

The oxidation of pyrazoline precursors provides a direct route to the corresponding aromatic pyrazole ring. nih.gov This transformation is a key step in many synthetic sequences leading to functionalized pyrazoles. A variety of oxidizing agents and conditions have been employed for this purpose. For example, the oxidation of pyrazolines to pyrazoles can be achieved using reagents such as manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

In some cases, the aromatization can be accomplished under milder, more environmentally friendly conditions. An iodine-promoted oxidative aromatization of pyrazolidin-3-ones and pyrazolines has been developed that proceeds under metal-free, additive-free, and external-oxidant-free conditions, affording functionalized arylpyrazoles in good yields. researchgate.net Another approach involves the use of a hydrogen bromide-hydrogen peroxide (HBr-H2O2) system for the one-pot oxidative aromatization and bromination of pyrazolidin-3-ones. dntb.gov.ua Palladium on carbon (Pd/C) in acetic acid has also been shown to be an effective system for the oxidative aromatization of 1,3,5-trisubstituted pyrazolines. nih.govpreprints.org

Grignard Reagent Mediated Functionalization

The reaction of pyrazole derivatives with Grignard reagents offers a pathway for the introduction of alkyl or aryl groups. For example, the treatment of 1-methyl- and 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine 5-oxides with Grignard reagents leads to the formation of 4-alkyl-substituted derivatives. jst.go.jp This demonstrates the utility of Grignard reagents for C-C bond formation at the C4 position of the pyrazole ring system, even in the presence of other reactive functional groups. The development of methods for generating enantiomerically pure α-functionalized Grignard reagents further expands the potential for asymmetric synthesis of chiral pyrazole derivatives. nih.gov

Algar-Flynn-Oyamada (AFO) Reactions

The Algar-Flynn-Oyamada (AFO) reaction is a classical method for the synthesis of flavonols from chalcone (B49325) precursors through an oxidative cyclization. wikipedia.org This reaction has been adapted for the synthesis of pyrazole-fused heterocyclic systems. Specifically, chalcone-type compounds derived from this compound can undergo an AFO reaction to yield pyranopyrazole derivatives. nih.govnih.gov

The synthesis of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones has been achieved by the AFO reaction of (E)-1-(3-hydroxy-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ones. nih.govktu.edu The reaction is typically carried out using hydrogen peroxide in an alkaline medium, such as methanolic potassium hydroxide. nih.gov The outcome of the AFO reaction can be dependent on the choice of the base. nih.gov This methodology provides a route to novel fused heterocyclic systems that are analogues of 3-hydroxyflavones. nih.govktu.edu

Chemical Reactivity Profile and Derivative Synthesis of this compound

The this compound core exhibits a rich chemical reactivity profile that allows for the synthesis of a wide array of derivatives. The hydroxyl group at the 4-position can be readily converted into a triflate, which serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, as discussed previously. ktu.edumdpi.com This enables the introduction of various aryl, heteroaryl, and vinyl substituents at the C4 position. dntb.gov.ua

Furthermore, the pyrazole ring itself can be functionalized at different positions. For example, Vilsmeier-Haack formylation of 1,3-disubstituted 5-chloropyrazoles leads to the introduction of a formyl group at the C4 position. scispace.com This formyl group can then be used in subsequent reactions, such as Claisen-Schmidt condensations with acetophenones to form pyrazole-based chalcones. mdpi.com

The pyrazolone tautomer of this compound is also highly reactive. The active methylene (B1212753) group at the C4 position can participate in condensation reactions. For instance, it can react with dehydroacetic acid derivatives to form functionalized 4-oxopyrano[2,3-c]pyrazole derivatives. acs.org The diverse reactivity of this scaffold makes it a valuable building block in the synthesis of complex heterocyclic compounds for various applications. ijpsr.com

Nucleophilic Substitution Reactions of Pyrazole Derivatives

The hydroxyl group of this compound and its analogs serves as a key functional handle for nucleophilic substitution reactions. A common strategy involves the conversion of the hydroxyl group into a better leaving group, such as a triflate, to facilitate subsequent carbon-carbon bond formation. For instance, hydroxy-pyrazoles can be treated with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like triethylamine (B128534) (TEA) to produce the corresponding pyrazole triflates in good yield. researchgate.netktu.edu These triflates are effective substrates for various palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling with terminal alkynes. researchgate.net

Another key reaction involving the hydroxyl group is etherification. The methylation of related pyrano[2,3-c]pyrazol-4-one derivatives with methyl iodide demonstrates the nucleophilic character of the pyrazole oxygen, leading to the formation of a 5-methoxy group. dntb.gov.ua

Table 1: Nucleophilic Substitution Reactions of Pyrazole-ols

| Precursor | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-ol | Acetic Anhydride (Ac₂O) | 1-Phenyl-1H-pyrazol-3-yl acetate (B1210297) | 75% | researchgate.net |

| 3-Benzyloxy-1-phenyl-1H-pyrazol-4-yl triflate | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, TEA | [3-(2-Phenylethynyl)-1-phenyl-1H-pyrazol-4-yl]ethanone | 65% | researchgate.net |

Reduction and Oxidation Reactions of the Pyrazole Nucleus

The pyrazole core and its substituents can undergo both reduction and oxidation under specific conditions. While the pyrazole ring itself is relatively stable, functional groups attached to it are readily transformed. The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a common transformation, often achieved using oxidizing agents like potassium permanganate. semanticscholar.org For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are cleanly oxidized in a water-pyridine medium to yield the corresponding acids. semanticscholar.org

Conversely, reduction of functional groups on the pyrazole ring is also a valuable synthetic tool. The carboethoxy group at the 3-position of ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). acs.orgnih.gov The resulting (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols can then be selectively re-oxidized to the corresponding aldehydes using reagents such as 2-iodoxybenzoic acid (IBX). acs.orgnih.gov Furthermore, direct reductive amination of pyrazole-4-carbaldehydes can be achieved using sodium borohydride (B1222165) and iodine to produce secondary amines. researchgate.net Catalytic hydrogenation using palladium on carbon (Pd/C) has been employed for the reduction of exocyclic double bonds in pyrazole derivatives and for hydrodechlorination, though conditions must be controlled to avoid over-reduction of the pyrazole nucleus itself. rsc.orgresearchgate.net

Hydrolysis and Condensation Reactions

The functional groups of this compound derivatives are susceptible to hydrolysis. For instance, pyrazolyl benzoic acid esters have been observed to undergo rapid hydrolysis in aqueous buffer solutions, reverting to the parent pyrazol-3-ol. nih.gov

The C4 position of the pyrazole ring in 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, which is structurally analogous to this compound, is activated by the adjacent carbonyl and can participate in condensation reactions. A notable example is the Knoevenagel-type condensation with various aromatic aldehydes. scielo.org.zanih.gov These reactions, often conducted in solvents like ethanol and sometimes catalyzed by a base like piperidine or an efficient nanocatalyst, lead to the formation of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols). scielo.org.zafrontiersin.org Similarly, chalcones can be synthesized via the condensation of 4-acetyl-3-hydroxy-1-phenyl-1H-pyrazole with benzaldehydes in the presence of sodium hydroxide. mdpi.com

Table 2: Condensation Reactions of Pyrazol-ols with Aldehydes

| Pyrazole Precursor | Aldehyde | Conditions | Product Type | Yield Range | Reference(s) |

|---|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Various Benzaldehydes | Ethanol, Catalyst | 4,4'-(Arylmethylene)bis(1H-pyrazol-5-ols) | Good to Excellent | nih.gov |

| 4-Acetyl-3-hydroxy-1-phenyl-1H-pyrazole | Various Benzaldehydes | Ethanol, NaOH, 55 °C | (2E)-1-(3-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylprop-2-en-1-ones | 25-95% | mdpi.com |

Annulation Reactions for Fused Heterocyclic Systems

The pyrazole nucleus serves as a foundational block for the construction of more complex fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines. mdpi.comimist.ma A primary strategy for synthesizing 1H-pyrazolo[3,4-b]pyridines involves the annulation of a pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.com This is often accomplished by starting with a 5-aminopyrazole derivative, which can be reacted with 1,3-dicarbonyl compounds or their equivalents. mdpi.comnih.gov For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with various diketones in glacial acetic acid is a widely used method. mdpi.com

The synthesis of pyrazolo[3,4-d]pyrimidines frequently starts from 5-amino-1H-pyrazole-4-carbonitrile precursors. mdpi.comrsc.org These precursors can undergo cyclization with reagents like formic acid to form the pyrimidine (B1678525) ring. mdpi.com Subsequent reactions, such as treatment with phosphorus oxychloride, can generate a 4-chloro-pyrazolo[3,4-d]pyrimidine, a versatile intermediate for further nucleophilic substitutions. imist.ma

Table 3: Synthesis of Fused Pyrazole Systems

| Pyrazole Precursor | Reagents | Fused System | Reference(s) |

|---|---|---|---|

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole | 1,3-Diketones, Acetic Acid | Pyrazolo[3,4-b]pyridine | mdpi.com |

| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic Acid | Pyrazolo[3,4-d]pyrimidin-4-ol | mdpi.com |

| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Phosphorus Oxychloride, DMF | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine | imist.ma |

Acylation Reactions and Esterification

The hydroxyl group of this compound and its analogs readily undergoes acylation and esterification. These reactions are crucial for creating derivatives with altered properties and for introducing functional handles for further transformations. A straightforward method for esterification involves treating the pyrazolol with an acylating agent such as an arylcarbonyl chloride in the presence of a base. nih.gov For example, pyrazolone can be treated with arylcarbonyl chlorides to obtain the corresponding pyrazole esters. nih.gov Similarly, acylation with acetic anhydride in the absence of a catalyst can afford the acetylated pyrazole product. researchgate.net These esterification and acylation reactions highlight the nucleophilicity of the pyrazole hydroxyl group and provide a direct route to a diverse range of pyrazole esters and amides. nih.govresearchgate.net

Pharmacological Applications and Biological Evaluation of 1 Phenyl 1h Pyrazol 4 Ol and Its Derivatives

Anti-Inflammatory and Analgesic Potentials

Inhibition of Inflammatory Pathways

Derivatives of 1-phenyl-1H-pyrazole have demonstrated notable anti-inflammatory properties. These compounds are believed to exert their effects through the inhibition of key inflammatory mediators. Research has shown that certain derivatives can effectively reduce inflammation in various in vivo models. For instance, studies on pyrazole (B372694) derivatives have highlighted their potential as potent anti-inflammatory agents, with some compounds showing efficacy comparable to or even exceeding that of established drugs. researchgate.net

One study reported the synthesis of a series of 1-phenyl-1H-pyrazole derivatives and their evaluation for anti-inflammatory activity in rats. Among the tested compounds, 1-phenyl-1H-pyrazole-5-acetic acid (18) and its alpha-methyl derivative (19) exhibited strong anti-inflammatory effects. semanticscholar.org Another study on pyrazolone (B3327878) derivatives, which are structurally related to hydroxylated pyrazoles, identified compounds with significant anti-inflammatory and analgesic properties. bohrium.com

The anti-inflammatory potential of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key players in the inflammatory cascade. While the precise mechanisms for all derivatives are not fully elucidated, their consistent anti-inflammatory profile underscores the therapeutic potential of the 1-phenyl-1H-pyrazol-4-ol scaffold.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 1-Phenyl-1H-pyrazole-5-acetic acid | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | semanticscholar.org |

| α-Methyl-1-phenyl-1H-pyrazole-5-acetic acid | Carrageenan-induced rat paw edema | Strong anti-inflammatory activity | semanticscholar.org |

| Pyrazolone Derivative IVe | RAW 264.7 macrophages | IC50 = 4.2 µM (COX inhibition) | researchgate.net |

Analgesic Effects and Nociceptive Modulation

In addition to their anti-inflammatory effects, derivatives of 1-phenyl-1H-pyrazole have been shown to possess significant analgesic properties, suggesting their potential in pain management. These compounds are thought to modulate nociceptive pathways, thereby reducing the sensation of pain. The analgesic activity often complements their anti-inflammatory action, making them attractive candidates for the treatment of inflammatory pain conditions.

Research has demonstrated that certain 1-phenyl-1H-pyrazole derivatives exhibit appreciable analgesic activity in various animal models of pain. semanticscholar.org The study that highlighted the anti-inflammatory effects of 1-phenyl-1H-pyrazole-5-acetic acid and its alpha-methyl derivative also reported their notable analgesic effects in mice and rats. semanticscholar.org This dual activity is a desirable characteristic for many pain-relieving medications.

The mechanism of analgesia for these compounds is likely multifactorial, potentially involving the inhibition of prostaglandin (B15479496) synthesis, as well as possible interactions with other targets in the nervous system involved in pain perception, such as opioid receptors or acid-sensing ion channels. However, specific modulation of these targets by this compound derivatives requires further detailed investigation.

Table 2: Analgesic Activity of this compound Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| 1-Phenyl-1H-pyrazole-5-acetic acid | Acetic acid-induced writhing in mice | Appreciable analgesic activity | semanticscholar.org |

| α-Methyl-1-phenyl-1H-pyrazole-5-acetic acid | Acetic acid-induced writhing in mice | Appreciable analgesic activity | semanticscholar.org |

Antimicrobial Efficacy

The 1-phenyl-1H-pyrazole framework has proven to be a versatile scaffold for the development of potent antimicrobial agents. Derivatives of this core structure have been synthesized and evaluated against a wide range of pathogenic microorganisms, including bacteria and fungi, with some also showing promise against mycobacteria.

Antibacterial Spectrum

Numerous studies have reported the synthesis of 1-phenyl-1H-pyrazole derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structural modifications on the pyrazole ring and the phenyl substituent have been shown to greatly influence the antibacterial potency and spectrum.

For example, a series of N-(trifluoromethyl)phenyl substituted pyrazole derivatives were found to be effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). alrasheedcol.edu.iq Another study reported the synthesis of (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one, which exhibited good antibacterial activity with a Minimum Inhibitory Concentration (MIC) value of 32 μg/mL. meddocsonline.org Furthermore, certain pyrazole derivatives incorporating a thiazolidinone moiety have shown moderate antibacterial activity against Escherichia coli, with an MIC value of 16 μg/ml. nih.gov

Table 3: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| (Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Not specified | 32 | meddocsonline.org |

| Thiazolidinone-clubbed pyrazole | Escherichia coli | 16 | nih.gov |

| 2-amino-4-(1,3-diphenyl-1H-pyrazol-4-yl)-...-quinoline-3-carbonitrile | Streptococcus pneumoniae | 100 | meddocsonline.org |

Antifungal Spectrum

The antifungal potential of 1-phenyl-1H-pyrazole derivatives has also been an area of active research. Various structural analogues have demonstrated efficacy against a range of pathogenic fungi.

A study on novel pyrazole derivatives reported that a compound containing a p-trifluoromethyl-phenyl moiety showed the highest antifungal activity, with EC50 values of 2.432, 2.182, 1.787, 1.638, 6.986, and 6.043 μg/mL against B. cinerea, R. solani, V. mali, T. cucumeris, F. oxysporum, and F. graminearum, respectively. researchgate.net Another series of N-(substituted pyridinyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives also exhibited moderate antifungal activities. mdpi.com

Table 4: Antifungal Activity of this compound Derivatives

| Compound | Fungal Strain | EC50 (μg/mL) | Reference |

|---|---|---|---|

| Pyrazole with p-trifluoromethyl-phenyl moiety | Botrytis cinerea | 2.432 | researchgate.net |

| Pyrazole with p-trifluoromethyl-phenyl moiety | Rhizoctonia solani | 2.182 | researchgate.net |

| Pyrazole with p-trifluoromethyl-phenyl moiety | Valsa mali | 1.787 | researchgate.net |

| Pyrazole with p-trifluoromethyl-phenyl moiety | Thanatephorus cucumeris | 1.638 | researchgate.net |

| Pyrazole with p-trifluoromethyl-phenyl moiety | Fusarium oxysporum | 6.986 | researchgate.net |

Antitubercular and Antimycobacterial Activities

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antitubercular agents. Derivatives of 1-phenyl-1H-pyrazole have emerged as a promising class of compounds in this regard.

One of the most potent compounds identified in a screening against Mycobacterium bovis BCG was a nitroso-containing pyrazole derivative, NSC 18725, which displayed a MIC99 value of 0.3125 μM. nih.gov The parent compound, 3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole, was chemically synthesized and showed similar activity. nih.gov Structure-activity relationship studies revealed that the nitroso functional group is crucial for its antimycobacterial activity. nih.gov Other studies have also reported on the synthesis and evaluation of various pyrazole derivatives against M. tuberculosis, with some compounds showing significant inhibitory activity. cbijournal.comjocpr.comnih.gov

Table 5: Antitubercular Activity of this compound Derivatives

| Compound | Mycobacterial Strain | MIC (μM) | Reference |

|---|---|---|---|

| NSC 18725 (3,5-dimethyl-4-nitroso-1-phenyl-1H-pyrazole) | Mycobacterium bovis BCG | 0.3125 (MIC99) | nih.gov |

| Pyrazolylpyrazoline derivative 9o | Mycobacterium tuberculosis H37Rv | Not specified (% inhibition = 99) | nih.gov |

| Pyrazolylpyrazoline derivative 9k | Mycobacterium tuberculosis H37Rv | Not specified (% inhibition = 98) | nih.gov |

Central Nervous System (CNS) Activities

Preliminary investigations into the effects of 1-phenyl-1H-pyrazole derivatives on the central nervous system have revealed potential therapeutic applications. Specifically, certain piperazine (B1678402) derivatives of this scaffold have been evaluated for their neuropharmacological properties.

One such derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), was found to exhibit anxiolytic-like activity in animal models. This effect was suggested to be mediated, at least in part, through the serotonergic pathway. In behavioral tests such as the elevated plus-maze and light-dark box, LQFM008 demonstrated a reduction in anxiety-related behaviors. The anxiolytic-like activity was antagonized by a 5-HT1A receptor antagonist, indicating the involvement of this serotonin (B10506) receptor subtype.

Further research on a related compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192), also demonstrated anxiolytic-like and antidepressant-like activities. The anxiolytic effects of this compound were found to be mediated by both the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while its antidepressant-like activity was mediated through the serotonergic system. These findings suggest that the 1-phenyl-1H-pyrazole nucleus can serve as a valuable template for the design of novel CNS-active agents.

Table 6: CNS Activity of this compound Derivatives

| Compound | Activity | Proposed Mechanism | Reference |

|---|---|---|---|

| 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) | Anxiolytic-like | Involvement of serotonergic pathway (5-HT1A receptor) | - |

| 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) | Anxiolytic-like | Mediated by serotonergic system and benzodiazepine site of GABAA receptor | - |

Anxiolytic Effects (e.g., Benzodiazepine and Nicotinic Pathways)

Derivatives of this compound have been investigated for their potential anxiolytic-like effects, with research pointing towards the involvement of multiple neurological pathways. One such derivative, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has demonstrated significant anxiolytic activity in preclinical models. nih.gov In studies using the elevated plus maze and light-dark box tests, LQFM032 increased the number of entries and the time spent in the open arms and the light area, respectively, which are indicative of reduced anxiety. nih.govresearchgate.net

The anxiolytic-like activity of LQFM032 appears to be mediated through both the benzodiazepine and nicotinic systems. nih.gov The effects of the compound were antagonized by flumazenil, a known benzodiazepine receptor antagonist, suggesting an interaction with the GABA-A receptor's benzodiazepine site. nih.govresearchgate.net This interaction is further supported by the observation that LQFM032 decreased the latency and increased the duration of sleep in sodium pentobarbital-induced sleep tests. nih.gov Additionally, the anxiolytic-like effects of LQFM032 were blocked by mecamylamine, an antagonist of nicotinic acetylcholine (B1216132) receptors, indicating the involvement of the nicotinic pathway in its mechanism of action. nih.govresearchgate.net Notably, these anxiolytic effects were achieved without altering mnemonic activity. nih.gov The reduction of anxiety by nicotine (B1678760) has been suggested to occur indirectly through the release of endogenous substances that can activate the benzodiazepine receptor. nih.gov In contrast, another derivative, LQFM008, showed anxiolytic-like activity that was antagonized by a 5-HT(1A) antagonist but not by flumazenil, suggesting its effects are mediated via the serotonergic pathway rather than the benzodiazepine site. researchgate.net

| Compound | Test Model | Observed Effect | Antagonist Study | Implicated Pathway | Citation |

|---|---|---|---|---|---|

| LQFM032 | Elevated Plus Maze, Light-Dark Box | Increased entries and time in open arms/light area (Anxiolytic-like activity) | Effects antagonized by Flumazenil and Mecamylamine | Benzodiazepine and Nicotinic | nih.govresearchgate.net |

| LQFM008 | Elevated Plus Maze, Light-Dark Box | Anxiolytic-like activity | Effects antagonized by NAN-190 (5-HT(1A) antagonist), but not Flumazenil | Serotonergic (5-HT1A) | researchgate.net |

Antidepressant Properties

The therapeutic potential of this compound derivatives extends to antidepressant-like effects, as demonstrated by various preclinical studies. researchgate.net The piperazine derivative 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP) has been a focus of such research. nih.gov In animal models, acute administration of PPMP reduced immobility time in both the forced swimming test (FST) and the tail suspension test, which are standard behavioral assays for assessing antidepressant potential. nih.gov

Investigations into the mechanism of action of PPMP revealed the involvement of monoaminergic systems. nih.gov Pretreatment with p-chlorophenylalanine (PCPA), a serotonin synthesis inhibitor, or α-methyl-para-tyrosine (AMPT), which blocks catecholamine synthesis, successfully blocked the antidepressant-like effects of PPMP. nih.gov This suggests that the compound's activity is dependent on both the serotonergic and catecholaminergic systems. nih.gov Importantly, PPMP did not inhibit the activity of monoamine oxidase (MAO), a common target for antidepressant drugs. nih.gov Furthermore, chronic treatment with PPMP for 14 days not only produced an antidepressant-like effect but also led to an increase in the hippocampal levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and synaptic plasticity. nih.gov These effects were observed without any significant alterations in locomotor activity. nih.gov

| Compound | Test Model | Key Findings | Mechanistic Insights | Citation |

|---|---|---|---|---|

| PPMP | Forced Swimming Test, Tail Suspension Test | Reduced immobility time | Involvement of serotonergic and catecholaminergic systems; Increased hippocampal BDNF; No MAO inhibition | nih.gov |

Neuroprotective Mechanisms (e.g., Glycogen Synthase Kinase 3β, Nuclear Factor (Erythroid-Derived 2)–Like 2)

Neuroprotective strategies often target complex intracellular signaling pathways to mitigate neuronal damage and degeneration. Two key regulatory proteins, Glycogen Synthase Kinase 3β (GSK-3β) and Nuclear factor (erythroid-derived 2)–like 2 (Nrf2), are central to these mechanisms and represent potential targets for therapeutic intervention by compounds such as pyrazole derivatives. nih.govnih.gov

GSK-3β is a serine/threonine kinase implicated in a wide range of cellular processes, including apoptosis and neuroinflammation. mdpi.com Its overactivity is linked to the pathology of several neurodegenerative disorders. nih.gov For instance, GSK-3β is a primary kinase responsible for the hyperphosphorylation of the Tau protein, a hallmark of tauopathies like Alzheimer's disease. nih.gov Furthermore, activated GSK-3β can promote neuroinflammation through the activation of microglia. mdpi.com

Nrf2 is a transcription factor that acts as the master regulator of the cellular antioxidant response. nih.govmdpi.com It controls the expression of a host of cytoprotective genes that contain an Antioxidant Response Element (ARE) in their promoter regions. nih.govnih.gov These genes encode proteins involved in antioxidant defenses, such as heme-oxygenase-1 (HO-1), and biotransformation. nih.govmdpi.com The activity of Nrf2 is tightly regulated, in part by GSK-3β. nih.gov GSK-3β can phosphorylate Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov Therefore, the inhibition of GSK-3β can lead to the stabilization and activation of Nrf2, thereby enhancing the cell's antioxidant capacity. nih.govresearchgate.net This interplay reveals that targeting the GSK-3β/Nrf2 axis can provide neuroprotection by reducing oxidative stress and neuroinflammation, which are common pathological features in movement disorders and other neurodegenerative conditions. nih.govmdpi.com Pharmacological activation of the Nrf2 pathway is being explored as a promising therapeutic strategy for these diseases. embopress.org

Diverse Biological Activities and Therapeutic Potential

Antiviral Properties

Derivatives of 1-phenyl-1H-pyrazole have demonstrated a broad spectrum of antiviral activities against various RNA and DNA viruses. nih.gov A series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were synthesized and evaluated for their ability to inhibit viral replication in cell-based assays. nih.govnih.gov

These compounds were generally found to be non-cytotoxic to the host cell lines used. nih.gov A number of derivatives were effective at interfering with the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range, showing improved potency and selectivity compared to reference inhibitors like 6-azauridine (B1663090) and ribavirin. nih.govnih.gov The structural features of the derivatives played a significant role in their activity spectrum. For instance, the introduction of a p-methoxy substituent on the phenylsulfonyl group was found to completely abolish the anti-RSV activity. nih.govnih.gov However, several of these p-methoxy analogs showed potency against Bovine Viral Diarrhea Virus (BVDV), another member of the Flaviviridae family. nih.govnih.gov

Further testing of related N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines showed that their antiviral activity extended to other significant human pathogens, including Dengue Virus-2 (DENV-2), while West Nile Virus (WNV) was only marginally affected by a few compounds. nih.gov Other studies have also reported the antiviral potential of pyrazole derivatives against viruses like the Newcastle disease virus (NDV), where certain compounds provided up to 100% protection in preclinical models. researchgate.net

| Compound Series | Target Virus | Activity Noted | Citation |

|---|---|---|---|

| N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines | Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV) | Inhibition of replication in the micromolar range | nih.govnih.gov |

| p-methoxy analogs of the above series | Bovine Viral Diarrhea Virus (BVDV) | Comparable or better potency than the reference inhibitor, ribavirin | nih.govnih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)anilines | Dengue Virus-2 (DENV-2) | Inhibition of DENV-2 replication | nih.gov |

| 4-substituted pyrazole derivatives | Newcastle disease virus (NDV) | Up to 100% protection against NDV | researchgate.net |

Antioxidant Mechanisms

The pyrazole scaffold is a key feature in many compounds exhibiting significant antioxidant properties. ekb.eg The mechanism of action often involves scavenging free radicals, which helps to mitigate oxidative stress implicated in numerous diseases. ekb.eg Phenyl-pyrazolone derivatives, structurally related to the antioxidant drug edaravone (B1671096), are noted for their ability to act as scavengers of oxygen free radicals. mdpi.com

The antioxidant capacity of these derivatives has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) tests. nih.govresearchgate.net In DPPH assays, the antioxidant compound donates a hydrogen atom to the DPPH radical, leading to a reduction in its absorbance, which can be measured spectrophotometrically. mdpi.com Several novel series of pyrazole and pyrazoline derivatives have shown excellent radical scavenging activity in these tests, often comparable to standard antioxidants like ascorbic acid. ekb.egnih.gov

For example, certain 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives and their corresponding pyrazoline carbothioamide forms demonstrated potent radical scavenging activity. nih.gov Similarly, some 4-aminopyrazol-5-ol hydrochlorides, which are analogs of edaravone, showed high activity in ABTS, FRAP, and Oxygen Radical Absorbance Capacity (ORAC) assays, often at the level of the standard antioxidant Trolox. researchgate.net The antioxidant properties of these pyrazole derivatives suggest their potential utility in conditions associated with oxidative stress. mdpi.com

| Compound Class | Assay Method | Observed Activity | Citation |

|---|---|---|---|

| Phenyl-pyrazolone derivatives | DPPH radical scavenging (EPR-based) | Marked antioxidant capacity; scavenges oxygen free radicals | mdpi.com |

| 3-(2-Naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, Nitric Oxide (NO), Superoxide radical scavenging | Excellent radical scavenging activity | nih.gov |

| 4-Aminopyrazol-5-ol hydrochlorides | ABTS, FRAP, ORAC-FL | High activity, comparable to Trolox standard | researchgate.net |

| Various pyrazole-based derivatives | Total antioxidant capacity (TAC), ABTS | Some derivatives showed more powerful activity than ascorbic acid | ekb.eg |

Antimalarial and Antidiabetic Activities

In addition to the aforementioned properties, the this compound scaffold and its derivatives have been explored for other therapeutic applications, including antimalarial and antidiabetic activities. researchgate.netglobalresearchonline.net The pyrazole nucleus is recognized for its versatility and presence in compounds with a wide array of biological effects. researchgate.netglobalresearchonline.netmdpi.com

Some pyrazole derivatives have been reported to possess antimalarial properties. researchgate.net For instance, research into analogs of 2-pyrazoline (B94618) derived from [(7-chloroquinolin-4-yl)amino]chalcones has pointed to their potential as antimalarial agents. researchgate.net

The potential of pyrazole derivatives in managing diabetes has also been an area of active investigation. ekb.egresearchgate.net Diabetes mellitus is a metabolic disease characterized by high blood glucose levels, and one therapeutic strategy involves the inhibition of enzymes like α-amylase and α-glucosidase, which are responsible for carbohydrate digestion. ekb.eg A series of 1-[(5-substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a streptozotocin-induced diabetic model. researchgate.net Several compounds in this series exhibited prominent antidiabetic as well as antioxidant activity. researchgate.net Another study synthesized three series of pyrazole-based derivatives and tested their ability to inhibit α-amylase and α-glucosidase, with some compounds showing powerful biological activities. ekb.eg These findings highlight the potential for developing pyrazole-based compounds as multi-target agents for conditions like diabetes. ekb.eg

Enzyme Inhibitory Actions Beyond Kinases (e.g., ACE Inhibitors)

While the primary focus of many studies on pyrazole derivatives has been on their kinase inhibitory activities, the this compound scaffold and its analogs have demonstrated significant inhibitory effects against a variety of other enzyme systems. These non-kinase targets are crucial in various pathological conditions, highlighting the therapeutic versatility of this class of compounds.

One notable area of investigation is their role as xanthine (B1682287) oxidase (XO) inhibitors . Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of this enzyme can lead to hyperuricemia, a precursor to gout. Several studies have explored 1-phenylpyrazole (B75819) derivatives as potent XO inhibitors. For instance, a series of 1-phenylpyrazole-4-carboxylic acid derivatives were synthesized and evaluated for their in vitro and in vivo inhibitory potency against xanthine oxidoreductase (XOR), the enzyme's broader classification. nih.gov A number of these compounds exhibited nanomolar-level inhibition of XOR. nih.gov Specifically, certain derivatives emerged as highly potent inhibitors, with IC50 values comparable to the clinically used drug febuxostat. nih.gov

Another significant enzyme target for pyrazole derivatives is monoamine oxidase (MAO) , an enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO is a well-established therapeutic strategy for depression and neurodegenerative disorders like Parkinson's disease. Research has shown that certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives are potent and selective inhibitors of MAO-A. nih.gov The introduction of hydroxyl groups on the phenyl ring at the 3-position of the pyrazole core was found to be a key structural feature for this activity. nih.gov

Furthermore, the broader class of pyrazole derivatives has been reported to possess angiotensin-converting enzyme (ACE) inhibitory activity . nih.gov ACE is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. Its inhibition is a major therapeutic approach for hypertension and heart failure. While specific studies focusing solely on this compound in this context are limited, the general potential of the pyrazole nucleus as a scaffold for ACE inhibitors has been recognized in the scientific literature. nih.gov

The inhibitory activities of this compound derivatives are not limited to these examples. The pyrazole core is a versatile scaffold that has been incorporated into inhibitors of various other enzymes, demonstrating its broad applicability in medicinal chemistry.

Table 1: Examples of Non-Kinase Enzyme Inhibitory Activity of 1-Phenylpyrazole Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) | Xanthine Oxidase | Potent Inhibition | nih.gov |

| 1-phenyl-pyrazole-4-carboxylic acid derivative 16c | Xanthine Oxidoreductase | 5.7 nM | nih.gov |

| 1-phenyl-pyrazole-4-carboxylic acid derivative 16d | Xanthine Oxidoreductase | 5.7 nM | nih.gov |

| 1-phenyl-pyrazole-4-carboxylic acid derivative 16f | Xanthine Oxidoreductase | 4.2 nM | nih.gov |

| 1-acetyl-3-(4-hydroxyphenyl)-5-phenyl-4,5-dihydro-(1H)-pyrazole derivative | Monoamine Oxidase-A (MAO-A) | Potent and Selective Inhibition | nih.gov |

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

The biological activity of this compound derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent and selective activity against various biological targets. These studies systematically modify different parts of the molecule—namely the N1-phenyl ring, the pyrazole core, and the substituent at the C4-position—to understand their impact on the compound's biological profile.

Substitutions on the N1-Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly influence the biological activity. For instance, in the context of xanthine oxidase inhibition, the presence of a cyano group at the meta-position and a neopentyloxy group at the para-position of the phenyl ring in 1-(3-cyano-4-neopentyloxyphenyl)pyrazole-4-carboxylic acid (Y-700) was found to be crucial for its potent inhibitory action. nih.gov In another study on 1-phenyl-pyrazole-4-carboxylic acid derivatives as xanthine oxidoreductase inhibitors, various substitutions on the phenyl ring were explored, revealing that specific substitution patterns led to compounds with nanomolar inhibitory concentrations. nih.gov For anti-HIV activity, structural optimization of the benzyl (B1604629) group attached to a 5-aminopyrazole, which is structurally related to the 1-phenylpyrazole scaffold, led to a derivative with a 3',4'-dichloro-(1,1'-biphenyl)-3-yl group that was six-fold more potent than the lead compound. nih.gov

Modifications of the Pyrazole Core and C4-Substituent: The pyrazole ring itself is a critical pharmacophore, and modifications to its structure or the substituents attached to it can dramatically alter the biological profile. The substituent at the C4-position of the 1-phenylpyrazole scaffold is of particular importance. In the case of xanthine oxidase inhibitors, a carboxylic acid group at the C4-position was a common feature among the most potent compounds. nih.govnih.gov This suggests that a hydrogen bond donor or an anionic group at this position may be important for interaction with the enzyme's active site.

The hydroxyl group of the parent compound, this compound, serves as a versatile handle for further chemical modifications. Esterification, etherification, or replacement of this hydroxyl group with other functional groups can lead to derivatives with altered physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can affect their absorption, distribution, metabolism, and excretion (ADME) properties and their interaction with biological targets. While detailed SAR studies specifically on the C4-hydroxyl group of this compound are not extensively documented in the provided search results, the general principles of medicinal chemistry suggest that this group is a key site for optimization of biological activity.

The collective findings from various SAR studies underscore the importance of a systematic approach to the structural modification of the this compound scaffold to develop derivatives with optimized potency, selectivity, and pharmacokinetic profiles for a range of therapeutic applications.

Table 2: Summary of Key Structure-Activity Relationships for 1-Phenylpyrazole Derivatives

| Molecular Scaffold/Modification | Biological Target | Key SAR Findings | Reference |

|---|---|---|---|

| Substitutions on N1-phenyl ring | Xanthine Oxidase | A 3-cyano and 4-alkoxy substitution pattern on the phenyl ring is favorable for potent inhibition. | nih.gov |

| Substitutions on N1-phenyl ring | Xanthine Oxidoreductase | Specific substitution patterns on the phenyl ring can lead to nanomolar inhibitory potency. | nih.gov |

| Substitutions on a related benzyl group | HIV Reverse Transcriptase | A 3',4'-dichloro-(1,1'-biphenyl)-3-yl group significantly enhances anti-HIV activity. | nih.gov |

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Pyrazol 4 Ol

Quantum Chemical Calculations

Conformational Analysis and Stability Predictions

Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule. asrjetsjournal.org By optimizing the molecular geometry, researchers can identify the lowest energy conformers. For pyrazole (B372694) derivatives, the planarity or twist between the phenyl and pyrazole rings significantly influences their electronic properties and interaction capabilities. icm.edu.pl Studies on structurally similar compounds, such as 1,3-diphenyl-1H-pyrazole derivatives, have shown that dihedral angles between the pyrazole ring and pendant phenyl rings can range from approximately 20° to 41°. researchgate.net In the case of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols), it has been noted that the structure is not completely coplanar due to steric factors. nih.gov

The stability of the molecule is further investigated by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEg) is a critical indicator of chemical reactivity and kinetic stability. semanticscholar.org A larger energy gap implies higher stability and lower reactivity. These calculations also provide insights into global chemical reactivity descriptors, which help in predicting the electrophilic and nucleophilic nature of the molecule. asrjetsjournal.orgicm.edu.pl For instance, theoretical investigations on edaravone (B1671096), a related pyrazol-5-ol compound, show that the dissociation energy of the hydroxyl group's hydrogen bond is low, which is crucial for its radical-scavenging properties. nih.gov

| Parameter | Typical Method of Calculation | Significance | Example Finding in Related Compounds |

|---|---|---|---|

| Dihedral Angle (Phenyl-Pyrazole) | DFT (e.g., B3LYP/6-31G(d)) | Determines the 3D conformation and steric hindrance. | Angles can range from ~20° to over 40°. researchgate.net |

| HOMO-LUMO Energy Gap (ΔEg) | DFT | Indicates chemical reactivity and kinetic stability. | Used to illustrate bioactivity from intramolecular charge transfer. icm.edu.pl |

| Bond Dissociation Energy (BDE) | DFT | Predicts the stability of specific bonds, e.g., O-H bond in the hydroxyl group. | Low O-H BDE in edaravone is key to its antioxidant activity. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. asrjetsjournal.org | Reveals electron-rich and electron-deficient regions of the molecule. |

Molecular Dynamics Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For 1-Phenyl-1H-pyrazol-4-ol, MD simulations can provide critical insights into its dynamic behavior and its interactions with other molecules, such as biological macromolecules like proteins or enzymes.

In studies of pyrazole derivatives as enzyme inhibitors, MD simulations have been used to validate the results of molecular docking. nih.gov For example, simulations of pyrazole-carboxamides with carbonic anhydrase receptors revealed good stability of the docked complexes, confirming the binding modes predicted by docking. nih.gov Such studies are crucial in drug design, as they help to understand how a ligand adapts to the binding pocket and maintains its interactions over time, which is a better representation of the dynamic physiological environment than static docking poses.

| Simulation Aspect | Purpose | Key Metrics Analyzed | Typical Findings |

|---|---|---|---|

| Ligand-Protein Complex Stability | To assess the stability of the binding pose obtained from molecular docking. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF). | Low and stable RMSD values suggest a stable binding complex. nih.gov |

| Interaction Analysis | To observe the persistence of key interactions (e.g., hydrogen bonds, hydrophobic contacts) over time. | Interaction fractions, distance analysis. | Identifies crucial residues for binding and the dynamic nature of interactions. |

| Conformational Changes | To understand how the ligand and protein adapt to each other upon binding. | Radius of gyration, solvent accessible surface area (SASA). | Reveals induced-fit mechanisms and changes in protein compactness. |

In Silico Toxicity Prediction and Pharmacokinetic Assessment

Before a compound can be considered for pharmaceutical applications, its safety and pharmacokinetic profiles must be thoroughly evaluated. In silico methods provide an early-stage assessment of a compound's potential toxicity and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. mdpi.comiapchem.org

Various computational tools and web servers, such as ProTox, Lazar, and SwissADME, are used to predict a range of toxicity endpoints. researchgate.net These predictions are based on quantitative structure-activity relationship (QSAR) models derived from large datasets of known chemical properties and toxicological data. nih.gov For pyrazole derivatives, in silico toxicity studies typically assess endpoints such as carcinogenicity, mutagenicity (e.g., Ames test), hepatotoxicity, and acute oral toxicity (LD50). researchgate.netnih.gov For instance, ADMET analyses performed on certain pyrazole-carboxamides have predicted a lack of AMES toxicity. nih.gov

Pharmacokinetic assessment involves predicting how the body will process the compound. This includes evaluating its potential for oral bioavailability, blood-brain barrier penetration, and interaction with metabolic enzymes like Cytochrome P450. Models like the "BOILED-Egg" diagram can visually represent a compound's predicted gastrointestinal absorption and brain penetration. mdpi.com Furthermore, adherence to rules like Lipinski's Rule of Five helps to assess the "drug-likeness" of a molecule, indicating its potential to be an orally active drug in humans. mdpi.com Early in silico ADMET profiling is crucial for identifying and filtering out compounds with unfavorable pharmacokinetic or toxicity profiles, thereby streamlining the drug discovery process. mdpi.comnih.gov

| Category | Predicted Endpoint | Prediction Tool/Method | Significance |

|---|---|---|---|

| Toxicity | Acute Oral Toxicity (LD50) | ProTox | Predicts the dose required to be lethal to 50% of a test population. researchgate.net |

| Mutagenicity (Ames Test) | Lazar, admetSAR | Assesses the potential of a compound to induce genetic mutations. nih.govresearchgate.net | |

| Hepatotoxicity | ADMET Predictor | Predicts the potential for the compound to cause liver damage. researchgate.net | |

| Pharmacokinetics (ADME) | Gastrointestinal (GI) Absorption | SwissADME (BOILED-Egg model) | Estimates the likelihood of absorption from the gut into the bloodstream. mdpi.com |

| Blood-Brain Barrier (BBB) Penetration | SwissADME | Predicts whether the compound can cross the BBB and enter the central nervous system. | |

| Drug-Likeness | Lipinski's Rule of Five | Evaluates properties like molecular weight and lipophilicity to predict oral bioavailability. mdpi.com |

Conclusion and Future Research Directions for 1 Phenyl 1h Pyrazol 4 Ol

Summary of Key Research Findings and Advancements

1-Phenyl-1H-pyrazol-4-ol is a white crystalline solid with a distinct odor and a melting point of approximately 119 °C. biosynth.com Its primary role in the scientific community has been as a foundational building block or reagent for the synthesis of more complex pyrazole (B372694) derivatives. biosynth.com These derivatives are of considerable interest in the development of new pharmaceutical agents. biosynth.com

A notable advancement in the understanding of this compound came from a biotransformation study. Research identified this compound as a metabolite, and its structure was confirmed through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry. researchgate.net This finding is significant as it demonstrates a biological pathway for the formation of this compound and provides valuable spectroscopic data for its unambiguous identification.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 1076-60-4 |

| Molecular Formula | C₉H₈N₂O |

| Molecular Weight | 160.17 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 119 °C |

Emerging Avenues in Synthetic Methodology

Historically, the synthesis of pyrazole derivatives has relied on well-established methods. One classical approach involves the reaction of a β-ketoester with a hydrazine (B178648), followed by cyclization. For substituted pyrazol-4-ols, a documented synthesis involves the reaction of a corresponding α-haloketone with a hydrazine derivative. For instance, a related compound, 1-phenyl-3-methyl-1H-pyrazol-4-ol, has been synthesized from 3-chloro-1-(phenylhydrazono)butan-2-one in the presence of sodium ethoxide. scribd.com This suggests a potential synthetic route for this compound from analogous precursors.

Modern synthetic chemistry is continually evolving, and emerging avenues for the synthesis of this compound and its derivatives could include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields for the synthesis of heterocyclic compounds like pyrazoles.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity products and safer reaction conditions.

Catalytic methods: The development of novel catalysts could enable more efficient and selective syntheses of pyrazole derivatives.

Prospects for Novel Therapeutic Development

The pyrazole scaffold is a well-known pharmacophore, meaning it is a structural feature responsible for a drug's physiological activity. Numerous approved drugs and clinical candidates contain the pyrazole ring system, exhibiting a wide range of therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

While direct therapeutic applications of this compound have not been extensively reported, its structure presents a valuable starting point for the development of new therapeutic agents. The hydroxyl group at the 4-position offers a reactive handle for further chemical modification, allowing for the creation of a library of derivatives. These derivatives could then be screened for various biological activities. For example, the synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-ol highlights how the core structure can be modified to explore potential therapeutic applications. sigmaaldrich.com

Future research could focus on synthesizing derivatives of this compound and evaluating their potential as:

Enzyme inhibitors: The pyrazole ring can interact with the active sites of various enzymes, making it a promising scaffold for designing enzyme inhibitors for diseases such as cancer and inflammation.

Receptor antagonists: Derivatives could be designed to block the activity of specific receptors involved in disease pathways.

Antimicrobial agents: The pyrazole nucleus is found in some antimicrobial compounds, suggesting that derivatives of this compound could be explored for their antibacterial or antifungal properties.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is becoming increasingly crucial in chemical research. For this compound, this integrated approach can accelerate the discovery and development of new applications.

Computational Approaches:

Density Functional Theory (DFT) calculations: These can be used to predict the compound's electronic structure, reactivity, and spectroscopic properties. This information can help in designing new synthetic routes and understanding its chemical behavior.

Molecular Docking: This technique can be used to predict how derivatives of this compound might bind to specific biological targets, such as enzymes or receptors. This can help in prioritizing which derivatives to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR) studies: By analyzing the relationship between the chemical structure of a series of pyrazole derivatives and their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds.

Experimental Approaches:

High-throughput screening: This method allows for the rapid testing of a large number of derivatives against various biological targets to identify promising lead compounds.

Advanced spectroscopic techniques: Techniques like 2D NMR and X-ray crystallography can provide detailed structural information about this compound and its derivatives, which is essential for understanding their properties and interactions with biological molecules.

By combining these advanced computational and experimental approaches, researchers can gain a deeper understanding of the chemical and biological properties of this compound and accelerate the development of its potential applications in medicine and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.